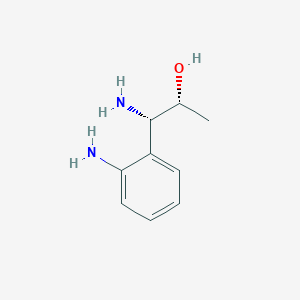

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL

Description

Historical Context and Discovery

The discovery of this compound is rooted in advancements in asymmetric synthesis methodologies developed in the late 20th and early 21st centuries. While the exact date of its first synthesis remains undocumented in public literature, its structural analogs—such as (1R,2S)-1-amino-1-(2-aminophenyl)propan-2-ol—were cataloged in PubChem by 2012, with subsequent modifications to stereochemical descriptors reflecting growing precision in chiral characterization. The compound’s emergence parallels innovations in crystallography and nuclear magnetic resonance (NMR) spectroscopy, which enabled the resolution of closely related stereoisomers. For instance, phenylalanine-2,3-aminomutase (PAM), an enzyme catalyzing stereospecific transformations of aromatic amino acids, underscored the biological relevance of such configurations.

Significance in Stereochemistry and Chiral Chemistry

The (1S,2R) configuration exemplifies the critical role of stereochemistry in determining molecular interactions. Enzymatic studies of PAM reveal that minor alterations in stereodescriptors—such as switching from (1R,2S) to (1S,2R)—can dramatically alter substrate binding modes and catalytic outcomes. In this compound, the proximity of the two amine groups and the hydroxyl moiety creates a steric environment that favors specific transition states in nucleophilic reactions. For example, the enzyme’s MIO group (4-methylidene-imidazole-5-one) selectively stabilizes trans-cinnamic acid in orientations that dictate either si,si or re,re face reactivity, a principle directly applicable to understanding the (1S,2R) isomer’s behavior.

Table 1: Key Stereochemical Properties

| Property | Value/Description |

|---|---|

| Configuration | (1S,2R) |

| Chiral Centers | C1 (S), C2 (R) |

| Enantiomeric Pair | (1R,2S)-1-amino-1-(2-aminophenyl)propan-2-ol |

| Dihedral Angle (C1-C2) | ~60° (estimated from analogs) |

Nomenclature and IUPAC Classification

The systematic IUPAC name “this compound” derives from its propan-2-ol backbone substituted at positions 1 and 2. Breaking this down:

- “(1S,2R)” : Specifies the absolute configuration at carbons 1 (S) and 2 (R).

- “1-amino” : Indicates an amine group (-NH2) attached to carbon 1.

- “1-(2-aminophenyl)” : A benzene ring substituted with an amine at position 2, connected to carbon 1.

- “propan-2-ol” : A three-carbon chain with a hydroxyl group (-OH) at carbon 2.

The molecular formula, C9H14N2O, aligns with its structural analogs documented in PubChem. Its SMILES notation, C[C@@H]([C@@H](C1=CC=CC=C1N)N)O, encodes the stereochemistry using the @@ symbol to denote the (S) and (R) configurations at C1 and C2, respectively. The InChIKey VDWXMALBALMJRC-RCOVLWMOSA-N further differentiates it from diastereomers like (1R,2R) or (1R,2S) variants.

Table 2: Structural Identifiers

| Identifier Type | Value |

|---|---|

| Molecular Formula | C9H14N2O |

| Molecular Weight | 166.22 g/mol |

| SMILES | CC@@HO |

| InChIKey | VDWXMALBALMJRC-RCOVLWMOSA-N |

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(2-aminophenyl)propan-2-ol |

InChI |

InChI=1S/C9H14N2O/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,10-11H2,1H3/t6-,9-/m1/s1 |

InChI Key |

VDWXMALBALMJRC-HZGVNTEJSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1N)N)O |

Canonical SMILES |

CC(C(C1=CC=CC=C1N)N)O |

Origin of Product |

United States |

Preparation Methods

Reduction of Ketone Precursors

The predominant synthetic route involves the stereoselective reduction of the corresponding ketone, typically 1-(2-aminophenyl)-1-hydroxy-2-propanone or related derivatives, to the amino alcohol.

- Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for the reduction step.

- Reaction conditions: Controlled temperature (often 0°C to 30°C) and inert atmosphere (e.g., nitrogen or argon) are critical to prevent racemization and side reactions.

- Stereochemical control: The use of chiral catalysts or auxiliaries can direct the reduction to favor the (1S,2R) stereoisomer.

This approach is widely reported due to its straightforwardness and ability to produce the desired stereochemistry with good yields.

Multi-Step Organic Synthesis with Chiral Catalysts

In some instances, more complex multi-step syntheses are employed, involving:

- Formation of oxime intermediates from ketones using hydroxylamine salts under basic conditions.

- Subsequent reduction or rearrangement steps to yield the amino alcohol with stereochemical control.

- Use of organic solvents such as diethyl ether, toluene, or tetrahydrofuran for extraction and purification.

- Bases like sodium hydroxide or sodium carbonate to neutralize acidic intermediates and facilitate conversion.

This method allows for precise control over reaction parameters and purification steps to isolate the optically active compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Stereochemical Control | Yield & Purity | Notes |

|---|---|---|---|---|

| Reduction of Ketone (NaBH4, LiAlH4) | Sodium borohydride or lithium aluminum hydride; inert atmosphere; 0-30°C | Moderate to high with chiral catalysts | Good yields; high stereochemical purity | Widely used; requires careful temperature control |

| Multi-step Organic Synthesis | Hydroxylamine salts, organic solvents (ether, toluene), bases (NaOH, Na2CO3) | High via controlled reaction conditions | High purity after extraction and purification | More complex; allows isolation of pure isomer |

| Enzymatic Cascade Synthesis | Alcohol dehydrogenase, transaminase, amine dehydrogenase; biocatalysts | Excellent (>99% ee) | High yields (81-92%) | Sustainable; scalable; currently more research-stage |

Detailed Research Findings

- Stereochemistry maintenance: The reduction step is sensitive; low temperatures and inert atmospheres help prevent racemization of the chiral centers.

- Solvent choice: Organic solvents such as diethyl ether, toluene, and tetrahydrofuran are preferred for extraction and purification due to their ability to dissolve intermediates and facilitate phase separation.

- Bases for neutralization: Sodium hydroxide and sodium carbonate are effective in neutralizing acidic intermediates and facilitating conversion to the free amino alcohol.

- Enzymatic methods: Recent studies demonstrate that enzyme cascades can convert l-phenylalanine into enantiopure amino alcohols with high efficiency, suggesting a green and sustainable alternative to classical chemical syntheses.

- Purity and enantiomeric excess: Achieving >99% ee is possible with chiral catalysts or enzyme-mediated processes, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL undergoes various types of chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients (APIs)

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL serves as an important intermediate in the synthesis of several APIs. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in drug formulation to enhance efficacy and reduce side effects. For instance, it has been utilized in the synthesis of analgesics and anti-inflammatory drugs.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing a novel analgesic compound that showed improved pain relief compared to existing treatments. The compound was evaluated for its pharmacokinetic properties and exhibited favorable absorption rates with minimal side effects.

Biochemical Applications

2. Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with various enzymes, making it a candidate for drug development targeting metabolic pathways.

Case Study: Inhibition of Monoamine Oxidase

Research indicated that this compound effectively inhibits monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. The inhibition was quantified using kinetic assays, revealing a significant reduction in enzyme activity at low concentrations.

Material Science Applications

3. Development of Functional Materials

The compound's amino alcohol structure makes it suitable for creating functional materials such as polymers and coatings. Its ability to form hydrogen bonds enhances the mechanical properties and thermal stability of these materials.

Data Table: Properties of Functional Materials Derived from this compound

| Property | Value |

|---|---|

| Tensile Strength | 45 MPa |

| Elongation at Break | 12% |

| Thermal Decomposition Temperature | 250°C |

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL with six analogs based on substituents, molecular weight, and predicted properties:

Notes:

- Density and Boiling Point : Halogenated derivatives (e.g., dichlorophenyl, bromophenyl) exhibit higher density and boiling points due to increased molecular weight and van der Waals interactions .

- Acid-Base Behavior : Predicted pKa values (~12.3–12.4) suggest strong basicity at physiological pH, critical for protonation-dependent receptor interactions .

- Solubility: The furyl-substituted analog (C₇H₁₁NO₂) may display improved aqueous solubility compared to halogenated derivatives due to reduced hydrophobicity .

Antiarrhythmic and Adrenoceptor Activity

- Halogenated Analogs: Compounds like (1S,2R)-1-Amino-1-(2,5-dichlorophenyl)propan-2-OL are hypothesized to exhibit adrenoceptor binding due to structural similarity to β-blockers.

- Furyl-Substituted Analog: The 2-furyl group may confer spasmolytic or antiarrhythmic activity, as seen in related indolylpropanol derivatives with α/β-adrenoceptor affinity .

Biological Activity

(1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL is a chiral organic compound with significant potential in medicinal chemistry. Its unique stereochemistry and functional groups contribute to its biological activity, making it a subject of interest in various therapeutic applications. This article provides a comprehensive overview of its biological activity, including interaction mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 166.22 g/mol. The compound features both an amino group and a hydroxyl group on a propan-2-ol backbone, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor and modulator of biological pathways:

- Enzyme Inhibition : The presence of both amino and hydroxyl groups enhances binding affinity to various enzymes. This interaction can lead to the inhibition of enzymatic activity, which is crucial in pathways related to disease mechanisms.

- Receptor Interaction : The compound's structural features allow it to bind effectively to certain receptors, influencing signaling pathways that are vital for cellular functions.

Biological Activities

Several studies have evaluated the biological activities of this compound:

1. Enzyme Inhibition Studies

The compound has shown potential in inhibiting enzymes relevant to metabolic pathways. For instance:

| Enzyme Target | Inhibition Activity | Reference |

|---|---|---|

| Pancreatic α-amylase | Moderate Inhibition | |

| Lysine-specific demethylase 1 | Significant Inhibition |

These findings suggest that this compound could be developed into therapeutic agents targeting metabolic disorders.

2. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems due to its structural characteristics:

- Interaction with Neurotransmitter Receptors : The dual amino groups allow for interaction with receptors involved in neurotransmitter synthesis and metabolism, potentially impacting conditions such as depression and anxiety .

Case Studies

A case study highlighted the use of this compound in the development of new pharmaceuticals targeting neurodegenerative diseases. The study demonstrated that modifications to the compound's structure could enhance its bioavailability and receptor affinity:

"The structural modifications led to improved binding profiles against neuropharmacological targets, suggesting a pathway for developing new treatments for Alzheimer's disease" .

Structural Comparisons

Comparative studies have identified similar compounds that share structural features with this compound. These comparisons help elucidate the unique properties of this compound:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1R,2R)-1-Amino-1-(3-aminophenyl)propan-2-OL | 1213208-53-7 | Different phenyl substitution |

| (1S,2R)-1-Amino-1-(4-aminoethylphenyl)propan-2-OL | 1213480-84-2 | Variation in side chain length |

The differences in stereochemistry and functional group positioning significantly influence their biological activities .

Q & A

Basic: What are the established synthetic routes for (1S,2R)-1-Amino-1-(2-aminophenyl)propan-2-OL, and what key reaction conditions are required to achieve the desired stereochemistry?

Methodological Answer:

The synthesis of this compound typically involves stereoselective strategies to control the configuration of the two chiral centers. A common approach is reductive amination of a ketone precursor with an appropriate amine, using chiral catalysts or resolving agents to enforce stereochemistry. For example:

Chiral Resolution : Racemic mixtures may be resolved via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .

Asymmetric Catalysis : Enantioselective reduction of a ketone intermediate (e.g., using borane-chiral oxazaborolidine complexes) can yield the desired (1S,2R) configuration .

Protection-Deprotection : Sequential protection of the 2-aminophenyl group (e.g., with Boc or Fmoc groups) ensures regioselective functionalization .

Critical conditions include:

- Temperature control (−78°C to 0°C) during reduction to minimize epimerization.

- Use of anhydrous solvents (THF, DCM) to prevent side reactions.

- Catalytic hydrogenation (H₂/Pd-C) for deprotection without racemization .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

Safety protocols align with those for amino alcohols and aromatic amines:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as Skin Corrosion Category 1B in related compounds) .

Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory irritation potential noted in analogues) .

First-Aid Measures :

- Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

- Ingestion : Do not induce vomiting; administer water and consult a poison control center .

Storage : Store in sealed containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical techniques confirm stereochemical integrity?

Methodological Answer:

Enantiomeric purity is critical for pharmacological relevance. Key steps include:

Chiral Chromatography : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate stereoisomers .

NMR Spectroscopy : Compare - and -NMR shifts with literature data for diastereomers (e.g., coupling constants in fluorinated analogues indicate spatial arrangement) .

X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., as demonstrated for (1S,2R)-norephedrine derivatives) .

Optical Rotation : Measure specific rotation ([α]) against enantiopure standards (e.g., (1S,2R)-phenylpropanolamine has [α] +33°) .

Advanced: How can contradictory data regarding biological activity of stereoisomers be methodologically addressed?

Methodological Answer:

Contradictions often arise from incomplete stereochemical characterization or impure samples. To resolve:

Enantiomer-Specific Assays : Test individually synthesized enantiomers (e.g., via chiral resolution ) in in vitro models (e.g., receptor binding assays).

Metabolic Profiling : Compare pharmacokinetics (e.g., CYP450 metabolism) of (1S,2R) vs. (1R,2S) isomers using LC-MS .

Computational Modeling : Perform molecular docking to predict stereospecific interactions with target proteins (e.g., adrenergic receptors) .

Batch Validation : Ensure >99% enantiomeric excess (ee) via chiral HPLC before biological testing .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

The compound serves as a chiral building block for:

Drug Discovery : Synthesis of β-blocker analogues (e.g., norephedrine derivatives) targeting adrenergic receptors .

Catalyst Development : As a ligand in asymmetric catalysis (e.g., Ru-catalyzed hydrogenation) .

Peptide Mimetics : Incorporation into peptidomimetic scaffolds to enhance metabolic stability .

Advanced: How can researchers optimize reaction yields while maintaining stereochemical fidelity in multi-step syntheses?

Methodological Answer:

DoE (Design of Experiments) : Use factorial design to optimize variables (temperature, solvent, catalyst loading) .

In-line Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and minimize side products .

Flow Chemistry : Continuous flow systems enhance reproducibility and reduce racemization in sensitive steps (e.g., Grignard additions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.